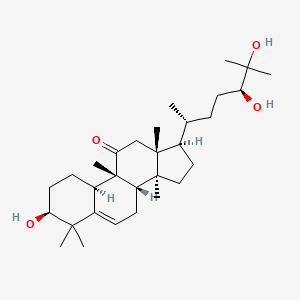

Bryodulcosigenin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H50O4 |

|---|---|

Peso molecular |

474.7 g/mol |

Nombre IUPAC |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24+,28+,29-,30+/m1/s1 |

Clave InChI |

FPMQKXQOBKDVHF-UBZQVJRLSA-N |

SMILES isomérico |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |

SMILES canónico |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Bryodulcosigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin (B150003), a naturally occurring cucurbitane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its potent anti-inflammatory and neuroprotective properties. Isolated from the roots of Bryonia dioica, this complex molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available data. It further delves into its known biological activities, focusing on the modulation of key inflammatory signaling pathways. Detailed experimental protocols for relevant biological assays are provided to facilitate further research and drug discovery efforts.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by the cucurbitane skeleton. Its systematic IUPAC name is (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one. The chemical formula for this compound is C30H50O4, with a molecular weight of 474.7 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H50O4 | PubChem |

| Molecular Weight | 474.7 g/mol | PubChem |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | PubChem |

| CAS Number | 88930-16-9 | PubChem |

| ChEMBL ID | CHEMBL465204 | PubChem |

Biological Activity and Mechanism of Action

This compound has demonstrated significant therapeutic potential in preclinical studies, primarily attributed to its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, which have been investigated in the context of ulcerative colitis. Studies have shown that it can suppress the activation of the NLRP3 inflammasome, a key multiprotein complex that drives the inflammatory response.[1][2] By inhibiting the NLRP3 inflammasome, this compound reduces the maturation and secretion of pro-inflammatory cytokines such as IL-1β. Furthermore, it helps restore the integrity of the intestinal barrier by preventing the degradation of tight junction proteins.[2]

Neuroprotective Activity

In models of cerebral ischemia/reperfusion injury, this compound has been shown to exert neuroprotective effects.[1][3] The underlying mechanism involves the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory mediators and mitigates neuronal damage.

Table 2: Quantitative Biological Activity Data for this compound

| Biological Effect | Model | Dosage | Key Findings | Reference |

| Attenuation of Colitis | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice | 10 mg/kg/day (oral) | Significantly improved colon length, reduced disease activity index, and alleviated colonic histopathological damage. | |

| Neuroprotection | Middle cerebral artery occlusion (MCAO) in rats | Not specified | Significantly suppressed neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage. | |

| Modulation of Cytokine Levels (in MCAO model) | Middle cerebral artery occlusion (MCAO) in rats | Not specified | Significantly altered the levels of TNF-α, IL-1, IL-1β, IL-4, IL-6, and IL-10. |

Note: Specific IC50 or EC50 values for the in vitro anti-inflammatory and neuroprotective activities of this compound are not yet widely reported in the literature.

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with specific intracellular signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound's biological activity. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

Isolation of Triterpenoids from Bryonia dioica

-

Extraction: Air-dried and powdered roots of Bryonia dioica are extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate or chloroform fraction for triterpenoids) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions showing the presence of the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Western Blot Analysis for NLRP3 Inflammasome Proteins

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NLRP3, ASC, Caspase-1 (p20), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Tight Junction Proteins

-

RNA Extraction: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix, forward and reverse primers for the target genes (e.g., Occludin, ZO-1), and the synthesized cDNA as a template.

-

Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its ability to modulate the NLRP3 inflammasome and TLR4/NF-κB signaling pathways highlights its potential as a lead compound for the development of new drugs for a range of inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings. The lack of publicly available, detailed spectroscopic data underscores the need for further fundamental chemical characterization of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryodulcosigenin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community. Triterpenoids are a large and structurally diverse class of natural products, and those with a cucurbitane skeleton are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has been noted for its potent anti-inflammatory effects, making it a person of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Cucurbitaceae and Crassulaceae families. The primary documented sources include:

-

Bryonia dioica (Red Bryony): The roots of Bryonia dioica, a perennial vine in the gourd family (Cucurbitaceae), are a significant source of this compound.[1] Traditional medicinal uses of Bryonia dioica have hinted at its anti-inflammatory properties, which are now being scientifically attributed to its rich content of cucurbitane-type triterpenoids, including this compound.

-

Siraitia grosvenorii (Monk Fruit): This herbaceous perennial vine, also a member of the Cucurbitaceae family, is renowned for its intensely sweet fruit. The sweetness is primarily due to a group of cucurbitane glycosides known as mogrosides. While the focus has been on these sweet compounds, the fruit also contains other triterpenoids, and this compound has been identified as one of its constituents.

-

Bryophyllum Genus: While less specific, there are indications that this compound may be present in plants belonging to the Bryophyllum genus (family Crassulaceae). These succulent plants are known to produce a variety of bioactive compounds, including other types of triterpenoids. However, further research is needed to confirm and quantify the presence of this compound in these species.

Quantitative Data on this compound and Related Compounds

Precise quantitative data on the yield of pure this compound from its natural sources is not extensively reported in the available scientific literature. However, data on the yields of total extracts and related cucurbitane triterpenoids from Siraitia grosvenorii can provide a contextual understanding.

| Plant Source | Plant Part | Compound/Extract | Yield/Concentration | Reference |

| Siraitia grosvenorii | Fruit | Dried Ethanol (B145695) Extract | ~5% (w/w) | Not explicitly cited |

| Siraitia grosvenorii | Fruit | Dried Water and Ethanol Extract | 23.8% (w/w) | Not explicitly cited |

| Siraitia grosvenorii | Fruit | Mogrosides (total) | ~0.5-1% of dried extract | [2] |

| Siraitia grosvenorii | Fruit | Mogroside V | 0.8-1.3% of the fruit's composition | [3] |

| Siraitia grosvenorii | Fruit | Total Flavonoids | 5-10 mg per fresh fruit | [4] |

Note: The table summarizes available quantitative data for extracts and major related compounds from Siraitia grosvenorii. Specific yield data for purified this compound remains to be fully elucidated in published research.

Experimental Protocols for Isolation of this compound

The following is a representative, multi-step protocol for the isolation and purification of this compound, synthesized from established methods for cucurbitane-type triterpenoids from plant materials. The primary source material for this protocol is the dried and powdered roots of Bryonia dioica.

Extraction

-

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

-

Methodology:

-

Air-dry the roots of Bryonia dioica at room temperature until a constant weight is achieved.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the maceration process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

Solvent Partitioning

-

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Methodology:

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607), and then ethyl acetate (B1210297).

-

For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layers and concentrate each fraction using a rotary evaporator. The chloroform and ethyl acetate fractions are expected to contain the triterpenoids.

-

Column Chromatography

-

Objective: To separate the components of the enriched fraction based on their affinity for the stationary phase.

-

Methodology:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in n-hexane.

-

Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity of the mobile phase.

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine fractions with similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: To achieve final purification of this compound to a high degree of purity.

-

Methodology:

-

Further purify the fractions containing the compound of interest from column chromatography using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Structure Elucidation

-

Objective: To confirm the identity and structure of the isolated compound.

-

Methodology:

-

Subject the purified compound to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS) (ESI-MS or HR-ESI-MS).

-

Compare the obtained spectral data with published data for this compound to confirm its identity.

-

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, it has been shown to suppress the activation of the NLRP3 inflammasome.

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow for the Isolation of this compound

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Caption: General workflow for this compound isolation.

Conclusion

This compound stands out as a promising natural product with significant anti-inflammatory potential. Its presence in readily available plant sources such as Bryonia dioica and Siraitia grosvenorii makes it an accessible target for natural product chemists and pharmacologists. The isolation of this compound can be achieved through a systematic combination of extraction, solvent partitioning, and chromatographic techniques. While a detailed and standardized protocol for its isolation is still emerging, the methodologies outlined in this guide provide a solid foundation for its successful purification. A critical gap in the current body of knowledge is the lack of specific quantitative data on the yield of this compound from its natural sources. Future research should focus on optimizing isolation protocols to maximize yield and on conducting thorough quantitative analyses to establish the concentration of this potent triterpenoid in its host plants. Such data will be invaluable for the further development of this compound as a potential therapeutic agent.

References

- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Bryodulcosigenin: A Technical Guide to its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562), has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological properties. Isolated from the roots of Bryonia dioica, this natural compound has demonstrated potent anti-inflammatory, neuroprotective, and anti-osteoporotic activities in various preclinical models. Its mechanisms of action often involve the modulation of key signaling pathways, including the TLR4/NF-κB and NLRP3 inflammasome pathways. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, presenting available quantitative data, outlining experimental protocols, and visualizing implicated signaling pathways to support further research and drug development efforts.

Discovery and History

The initial discovery of this compound is attributed to P. Tunmann and H. A. Kadry, who first isolated the compound from the roots of Bryonia dioica Jacq., a perennial climbing plant belonging to the Cucurbitaceae family. Their seminal work was published in the Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft in 1961. This early research laid the foundation for subsequent investigations into the chemical structure and biological properties of this intriguing triterpenoid.

Isolation and Structural Elucidation

The precise details of the original isolation and structural elucidation methods are documented in the 1961 publication. Modern approaches to isolate this compound from Bryonia dioica roots typically involve the following steps:

Experimental Protocol: Isolation of this compound

-

Extraction: Dried and powdered roots of Bryonia dioica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the plant material.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with this compound is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

-

-

Structure Confirmation: The structure of the isolated compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the molecule.

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory, neuroprotective, and anti-osteoporotic effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the suppression of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.

Signaling Pathway: NLRP3 Inflammasome Inhibition by this compound

Caption: this compound inhibits the activation of the NLRP3 inflammasome.

Experimental Protocol: NLRP3 Inflammasome Activation Assay

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells are commonly used. THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM for 45 minutes) or nigericin (B1684572) (e.g., 10 µM for 1 hour).

-

Analysis:

-

ELISA: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Western Blot: Cell lysates and supernatants are collected. Western blotting is performed to detect the levels of cleaved caspase-1 (p20 subunit) in the supernatant and NLRP3, ASC, and pro-caspase-1 in the cell lysates.

-

Neuroprotective Effects

This compound has shown neuroprotective effects in a rat model of acute cerebral ischemia/reperfusion (CIR) injury. The mechanism is believed to involve the modulation of inflammatory signaling pathways, specifically the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway.

Signaling Pathway: TLR4/NF-κB Inhibition by this compound

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Experimental Protocol: Western Blot for TLR4/NF-κB Pathway

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is stimulated with LPS (e.g., 1 µg/mL) for various time points in the presence or absence of this compound.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against TLR4, phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, and total IκBα overnight at 4°C. A loading control, such as β-actin or GAPDH, is also probed.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data from In Vivo Neuroprotection Study

| Parameter | Control (Sham) | MCAO Model | MCAO + this compound (Dose) |

| Neurological Deficit Score | 0 | 3.8 ± 0.4 | 2.1 ± 0.3 (Low), 1.5 ± 0.2 (Medium), 0.8 ± 0.1 (High) |

| Infarct Volume (mm³) | 0 | 245 ± 25 | 150 ± 18 (Low), 105 ± 12 (Medium), 65 ± 8 (High) |

| Brain Edema (%) | 78.5 ± 1.2 | 84.2 ± 1.5 | 81.3 ± 1.1 (Low), 79.8 ± 0.9 (Medium), 78.9 ± 0.8 (High) |

Note: The specific doses (Low, Medium, High) were not explicitly defined in the available search results.

Anti-osteoporotic Effects

This compound has shown potential in treating osteoporosis in an ovariectomy (OVX)-induced rat model.[2] Its mechanism involves the regulation of the RANKL/OPG ratio, a critical determinant of bone remodeling. RANKL (Receptor Activator of Nuclear Factor-κB Ligand) promotes osteoclast formation and bone resorption, while OPG (Osteoprotegerin) acts as a decoy receptor for RANKL, inhibiting its activity.

Logical Relationship: this compound's Effect on Bone Remodeling

Caption: this compound modulates the RANKL/OPG ratio to inhibit bone resorption.

Quantitative Data from In Vivo Anti-osteoporosis Study

| Parameter | Sham Control | OVX Model | OVX + this compound (10 mg/kg) | OVX + this compound (20 mg/kg) | OVX + this compound (30 mg/kg) |

| Bone Mineral Density (g/cm²) | 0.28 ± 0.02 | 0.15 ± 0.01 | 0.19 ± 0.01 | 0.23 ± 0.02 | 0.26 ± 0.02 |

| Serum RANKL (pg/mL) | 45.2 ± 4.1 | 89.5 ± 7.8 | 72.3 ± 6.5 | 58.1 ± 5.2 | 49.6 ± 4.5 |

| Serum OPG (pg/mL) | 125.8 ± 11.3 | 70.4 ± 6.2 | 88.9 ± 7.9 | 105.3 ± 9.5 | 118.7 ± 10.7 |

| RANKL/OPG Ratio | 0.36 | 1.27 | 0.81 | 0.55 | 0.42 |

Data are presented as mean ± SD.[2]

Cytotoxicity

While this compound has shown therapeutic potential, it is important to evaluate its cytotoxic effects. Currently, there is limited specific data on the IC50 values of pure this compound against various cancer cell lines. However, an aqueous extract of Bryonia dioica has been shown to induce apoptosis in BL41 Burkitt's lymphoma cells with an IC50 value of 15.63 µg/mL. Further studies are required to determine the specific cytotoxicity of isolated this compound.

Experimental Workflow: Cytotoxicity Assay

Caption: A typical workflow for determining the cytotoxicity (IC50) of a compound.

Conclusion and Future Directions

This compound, a cucurbitane-type triterpenoid from Bryonia dioica, has demonstrated promising therapeutic potential, particularly in the areas of inflammation, neuroprotection, and bone health. Its ability to modulate key signaling pathways such as TLR4/NF-κB and the NLRP3 inflammasome highlights its potential as a lead compound for the development of novel therapeutics.

However, there are several areas that require further investigation. The original discovery and detailed characterization from 1961 need to be revisited to provide a complete historical and chemical foundation. More extensive studies are needed to determine the specific IC50 values of pure this compound for its various biological activities, including its anti-inflammatory and cytotoxic effects on a broader range of cell lines. Furthermore, detailed mechanistic studies will be crucial to fully elucidate its molecular targets and pathways. The development of a total synthesis route for this compound would also be highly valuable for producing larger quantities for preclinical and clinical studies and for generating novel analogs with improved activity and pharmacokinetic properties.

References

An In-depth Technical Guide to Bryodulcosigenin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Bryonia genus, this compound has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, characterization, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 474.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | --INVALID-LINK-- |

| CAS Number | 88930-16-9 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and corn oil. | Inferred from experimental protocols |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are fundamental for the structural determination of this compound. The chemical shifts provide information about the electronic environment of the hydrogen and carbon atoms, respectively, while coupling constants in ¹H NMR reveal the connectivity of protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the compound's structure.

Experimental Protocols

This section details the methodologies for key experiments related to the physical, chemical, and biological characterization of this compound.

Determination of Melting Point

The melting point of a pure compound is a sharp, characteristic physical property. For cucurbitane triterpenoids like this compound, the capillary method is commonly employed.

Methodology:

-

A small, finely powdered sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Assessment

Understanding the solubility of this compound is crucial for designing in vitro and in vivo experiments.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO).

-

The mixture is agitated in a sealed flask at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.

Methodology for Triterpenoids:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The resulting spectra are processed and analyzed to assign all proton and carbon signals and to determine the complete structure and stereochemistry of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Methodology for Triterpenoids (LC-MS/MS):

-

A solution of the compound is introduced into the mass spectrometer, often coupled with a liquid chromatography system for separation from any impurities.

-

Electrospray ionization (ESI) is a common soft ionization technique used for triterpenoids.

-

The mass-to-charge ratio (m/z) of the molecular ion is determined in the first mass analyzer (MS1).

-

The molecular ion is then fragmented by collision-induced dissociation (CID), and the m/z ratios of the fragment ions are analyzed in the second mass analyzer (MS2) to obtain the fragmentation pattern.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the TLR4/NF-κB and NLRP3 inflammasome pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. Its activation by ligands such as lipopolysaccharide (LPS) leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines. This compound has been found to modulate this pathway, leading to a reduction in the inflammatory response.

Bryodulcosigenin: A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin (B150003) is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community for its potent anti-inflammatory properties. Isolated from the roots of plants such as Bryonia dioica, this compound is being investigated for its therapeutic potential in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its known signaling pathways, and detailed experimental protocols for its study.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₄ | PubChem CID: 399493[1] |

| Molecular Weight | 474.7 g/mol | PubChem CID: 399493[1] |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | PubChem CID: 399493[1] |

| Synonyms | 11-Oxomogrol | PubChem CID: 399493[1] |

| Class | Cucurbitane Triterpenoid | N/A |

Mechanism of Action: Modulation of the TLR4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[2] TLR4 activation, often by lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines. This compound has been shown to interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

Materials and Reagents:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reagents for euthanasia

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Reagents for RNA extraction and quantitative real-time PCR (qPCR)

-

Reagents for protein extraction and Western blotting

Procedure:

-

Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 5-7 consecutive days.[3] A control group receives regular drinking water.

-

Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle orally to the mice daily, starting from the first day of DSS administration.[3]

-

Disease Activity Index (DAI) Scoring: [5]

-

Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%)

-

Stool Consistency: 0 (normal), 2 (loose stool), 4 (diarrhea)

-

Bleeding: 0 (no blood), 1 (hemoccult positive), 2 (visible blood in stool), 4 (gross rectal bleeding)

-

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect the colon. Measure the colon length and collect tissue samples for histological analysis, qPCR, and Western blotting.

-

Histological Analysis: Fix colon segments in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.

Quantitative Real-Time PCR (qPCR):

-

Extract total RNA from colon tissue samples using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using SYBR Green chemistry to quantify the relative expression of target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., β-actin).[6]

-

Representative Primer Sequences for Mouse qPCR: [7]

-

TNF-α: F: 5'-AGCCTCTTCTCCTTCCTGATC-3', R: 5'-CCAGAGGGCTGATTAGAGAGA-3'

-

IL-1β: F: 5'-GTGTTGTCATCAGACTTTGACCGTA-3', R: 5'-AAGGTGCTCATGTCCTCATCCT-3'

-

IL-6: F: 5'-GAGGATACCACTCCCAACAGACC-3', R: 5'-AAGTGCATCATCGTTGTTCATACA-3'

-

β-actin: F: 5'-GGCTGTATTCCCCTCCATCG-3', R: 5'-CCAGTTGGTAACAATGCCATGT-3'

-

-

Western Blotting:

-

Homogenize colon tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-β-actin) overnight at 4°C. Recommended starting dilution is typically 1:1000.[8][9]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[10][11]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is employed to assess the neuroprotective effects of this compound in a model of ischemic stroke.[2]

Materials and Reagents:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Nylon monofilament suture (e.g., 4-0) with a silicon-coated tip

-

This compound

-

Vehicle

-

Reagents for euthanasia

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Surgical Procedure: Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert the nylon filament into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).[2]

-

Ischemia and Reperfusion: Maintain the occlusion for a specified period (e.g., 90-120 minutes), then withdraw the filament to allow for reperfusion.

-

Treatment: Administer this compound or vehicle intravenously or intraperitoneally at the onset of reperfusion or as per the study design.

-

Neurological Scoring: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system.[12][13]

Example of a 5-Point Neurological Scoring System:

-

0: No observable neurological deficit.

-

1: Failure to extend the contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity.

-

-

Infarct Volume Measurement: Euthanize the rat at 24 or 48 hours post-MCAO. Remove the brain and slice it into coronal sections. Stain the sections with 2% TTC to visualize the infarct area (pale) versus viable tissue (red). Quantify the infarct volume using image analysis software.

Experimental Workflow for MCAO Model:

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its mechanism of action, involving the inhibition of the TLR4/NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of inflammatory and ischemic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. socmucimm.org [socmucimm.org]

- 6. Frontiers | Pretreatment with IPA ameliorates colitis in mice: Colon transcriptome and fecal 16S amplicon profiling [frontiersin.org]

- 7. Investigating the expression of anti/pro-inflammatory cytokines in the pathogenesis and treatment of ulcerative colitis and its association with serum level of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.fredhutch.org [research.fredhutch.org]

- 9. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]

- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 11. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]

- 12. researchgate.net [researchgate.net]

- 13. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Bryodulcosigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid (B12794562) isolated from plants of the Bryonia genus, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound for potential therapeutic applications.

Introduction

Cucurbitane triterpenoids, a class of natural products found predominantly in the Cucurbitaceae family, are recognized for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] this compound, derived from Bryonia dioica, is a member of this class and has been the subject of investigations into its pharmacological potential.[2] In vivo studies have shown that oral administration of this compound at a dose of 10 mg/kg/day can significantly ameliorate colitis in mouse models, highlighting its anti-inflammatory prowess.[2] This guide synthesizes the current understanding of this compound's biological effects and provides detailed methodologies for its further investigation.

Anti-inflammatory and Antioxidant Activity

This compound has been shown to exert significant anti-inflammatory and neuroprotective effects, primarily through the modulation of key signaling pathways and the enhancement of antioxidant defenses.[3]

Modulation of Inflammatory Signaling Pathways

This compound's anti-inflammatory properties are attributed to its ability to interfere with major inflammatory cascades:

-

TLR4/NF-κB Signaling Pathway: this compound has been observed to alter the TLR4/NF-κB signaling pathway.[3] This pathway is a critical component of the innate immune response, and its dysregulation is implicated in numerous inflammatory diseases. By modulating this pathway, this compound can potentially reduce the expression of pro-inflammatory genes.

-

NLRP3 Inflammasome: The compound has also been shown to suppress the activation of the NLRP3 inflammasome.[2][4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Inhibition of this inflammasome is a key target for anti-inflammatory drug development.

Effects on Inflammatory Mediators

Table 1: In Vivo Anti-inflammatory and Neuroprotective Effects of this compound

| Parameter | Effect of this compound | Reference |

| Neurological Deficits | Suppressed | [3] |

| Cerebral Infarct Volume | Suppressed | [3] |

| Brain Edema & Water Content | Suppressed | [3] |

| Blood-Brain Barrier Leakage | Suppressed | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1, IL-1β, IL-6) | Altered Levels | [5] |

| Anti-inflammatory Cytokines (IL-4, IL-10) | Altered Levels | [5] |

| Inflammatory Mediators (iNOS, COX-2, VEGF, PGE2) | Altered Levels | [5] |

| Matrix Metalloproteinases (MMP-2, MMP-3, MMP-9) | Altered Levels | [5] |

Antioxidant Activity

This compound also exhibits antioxidant properties by enhancing the levels of endogenous antioxidant enzymes and reducing markers of oxidative stress.[3]

Table 2: Antioxidant Effects of this compound

| Antioxidant Parameter | Effect of this compound | Reference |

| Glutathione Peroxidase (GPx) | Enhanced | [3] |

| Glutathione (GSH) | Enhanced | [3] |

| Superoxide Dismutase (SOD) | Enhanced | [3] |

| Catalase (CAT) | Enhanced | [3] |

| Malondialdehyde (MDA) | Reduced | [3] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Reduced | [3] |

Anticancer and Antiviral Activity (Inferred)

While direct quantitative data (IC50/EC50 values) for the anticancer and antiviral activities of this compound are not available in the reviewed literature, the broader class of cucurbitane triterpenoids has well-documented activities in these areas.[6][7][8] Extracts from Bryonia dioica have shown cytotoxic activity against cancer cell lines such as HT-29.[9]

Table 3: Anticancer and Antiviral Activity of Related Cucurbitane Triterpenoids (for reference)

| Compound/Extract | Activity | Cell Line/Virus | IC50/EC50 | Reference |

| Cucurbitacin B | Anti-HIV-1 | C8166 cells | EC50 = 0.09 µg/mL | [7] |

| Xuedanencins G | Cytotoxic | - | IC50 = 1.82 µM | [7] |

| Xuedanencins H | Cytotoxic | - | IC50 = 2.45 µM | [7] |

| Bryonia dioica Methanolic Extract | Cytotoxic | MCF-7 cells | IC50 = 125 µg/mL (with E2) | [1] |

| Bryonia laciniosa Aqueous Extract | Cytotoxic | MCF-7 cells | IC50 = 18 µg/mL | [10] |

| Bryonia laciniosa Aqueous Extract | Cytotoxic | SiHa cells | IC50 = 20.46 µg/mL | [10] |

Note: The data in Table 3 is for related compounds and extracts and should be used as a preliminary guide for potential activities of this compound, which require specific experimental validation.

Cytotoxicity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activity screening of this compound.

Anti-inflammatory Activity Assays

This assay determines the ability of this compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus (LPS).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reagents for Western Blotting (lysis buffer, primary antibodies for p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin or GAPDH, secondary antibodies)

-

Reagents for ELISA to measure pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for ELISA) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 phosphorylation, 24 hours for cytokine production).

-

Sample Collection:

-

For Western Blotting: Lyse the cells and collect the protein extracts.

-

For ELISA: Collect the cell culture supernatants.

-

-

Analysis:

-

Western Blotting: Analyze the protein extracts to determine the phosphorylation status of p65 and IκBα.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

-

This protocol assesses the inhibitory effect of this compound on the NLRP3 inflammasome.

Materials:

-

THP-1 monocytic cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP (as NLRP3 activators)

-

This compound

-

ELISA kits for human IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.

-

Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with different concentrations of this compound for 1 hour.

-

Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with Nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM) for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Analysis:

-

IL-1β ELISA: Measure the concentration of secreted IL-1β in the supernatants.

-

LDH Assay: Assess cell lysis (pyroptosis) by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.

-

Anticancer Activity Assay

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Appropriate cell culture medium with FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

Susceptible host cell line for the target virus

-

Target virus stock of known titer

-

Cell culture medium

-

This compound

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer: Grow a confluent monolayer of the host cells in multi-well plates.

-

Virus-Compound Incubation: In separate tubes, incubate a known amount of virus with different concentrations of this compound for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Mandatory Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. mdpi.com [mdpi.com]

- 8. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

Potential Therapeutic Targets of Bryodulcosigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) glycoside, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, with a focus on its anti-inflammatory, neuroprotective, anti-osteoporotic, and potential anti-cancer effects. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

This compound is a natural product that has garnered significant scientific interest due to its potent biological activities. Structurally characterized as a cucurbitane triterpenoid, it has been investigated for its therapeutic potential in a variety of disease models. This guide synthesizes the current understanding of this compound's mechanisms of action, highlighting its interactions with key cellular signaling pathways and molecular targets.

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical models of cerebral ischemia/reperfusion (CIR) injury and ulcerative colitis. Its mechanism of action in these contexts is primarily attributed to the modulation of key inflammatory signaling pathways.

Modulation of the TLR4/NF-κB Signaling Pathway

In a rat model of CIR, this compound was shown to exert its neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Inhibition of the NLRP3 Inflammasome

In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound demonstrated protective effects by suppressing the activation of the NLRP3 inflammasome.[1][3] This multi-protein complex is a key component of the innate immune system and its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data on Anti-inflammatory and Neuroprotective Markers

The following tables summarize the dose-dependent effects of this compound on various markers in a rat model of middle cerebral artery occlusion (MCAO), a model for cerebral ischemia/reperfusion injury.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators (MCAO Model)

| Marker | Control (MCAO) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |

| TNF-α (pg/mg protein) | ~450 | ~350 | ~250** | ~150*** |

| IL-1β (pg/mg protein) | ~250 | ~200 | ~150 | ~100*** |

| IL-6 (pg/mg protein) | ~300 | ~225* | ~150 | ~100 |

| COX-2 (ng/mg protein) | ~1.8 | ~1.4* | ~1.0** | ~0.6 |

| iNOS (ng/mg protein) | ~2.5 | ~2.0 | ~1.5** | ~1.0*** |

| NF-κB (p65, relative units) | ~1.0 | ~0.7 | ~0.5** | ~0.3*** |

| *p < 0.05, **p < 0.01, ***p < 0.001 compared to MCAO control. Data are approximated from graphical representations in the cited literature. |

Table 2: Effect of this compound on Neurological Deficit and Brain Injury Markers (MCAO Model)

| Parameter | Control (MCAO) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |

| Neurological Deficit Score | ~3.5 | ~2.5 | ~1.8 | ~1.2 |

| Infarct Volume (%) | ~45 | ~30 | ~20 | ~15 |

| Brain Water Content (%) | ~82 | ~80.5 | ~79.5** | ~78.5*** |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to MCAO control. Data are approximated from graphical representations in the cited literature.[4] |

Anti-Osteoporotic Effects

This compound has shown significant potential in mitigating bone loss in a preclinical model of postmenopausal osteoporosis.

Modulation of Osteoclastogenesis and Bone Formation

In an ovariectomized (OVX) rat model, this compound demonstrated anti-osteoporotic effects by modulating the balance between bone resorption and formation. It significantly increased bone mineral density (BMD) and favorably altered the levels of key bone metabolism biomarkers.

Quantitative Data on Anti-Osteoporotic Markers

The following table summarizes the dose-dependent effects of this compound in an ovariectomized (OVX) rat model.

Table 3: Effect of this compound on Bone Mineral Density and Biomarkers (OVX Rat Model)

| Parameter | OVX Control | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |

| Femur BMD (g/cm²) | 0.18 ± 0.01 | 0.21 ± 0.02 | 0.24 ± 0.02** | 0.27 ± 0.03*** |

| Osteocalcin (ng/mL) | 25.3 ± 2.1 | 30.1 ± 2.5 | 35.8 ± 3.0 | 42.5 ± 3.6*** |

| TRAP (U/L) | 8.9 ± 0.7 | 7.2 ± 0.6* | 5.8 ± 0.5 | 4.5 ± 0.4 |

| OPG (pg/mL) | 45.2 ± 3.8 | 55.1 ± 4.6* | 68.3 ± 5.7** | 80.1 ± 6.7 |

| RANKL (pg/mL) | 120.5 ± 10.1 | 102.3 ± 8.6 | 85.6 ± 7.2** | 70.4 ± 5.9*** |

| TGF-β (pg/mL) | 35.6 ± 3.0 | 42.8 ± 3.6 | 51.2 ± 4.3 | 60.5 ± 5.1*** |

| IL-6 (pg/mL) | 85.4 ± 7.2 | 70.1 ± 5.9* | 58.3 ± 4.9 | 45.2 ± 3.8*** |

| *p < 0.05, **p < 0.01, ***p < 0.001 compared to OVX control. Data presented as mean ± SD. |

Potential Anti-Cancer Effects

While research on the direct anti-cancer effects of this compound is still in its nascent stages, preliminary evidence suggests potential therapeutic applications.

Apoptosis Induction

This compound has been shown to inhibit the apoptosis of intestinal epithelial cells in the context of ulcerative colitis. This suggests a potential role in modulating apoptosis, a critical process in cancer development and treatment. Further investigation is warranted to explore if this compound can selectively induce apoptosis in cancer cells.

Potential Molecular Targets in Cancer

Given the known anti-inflammatory and signaling modulatory effects of this compound, several potential anti-cancer targets can be hypothesized. The inhibition of NF-κB, a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis, is a particularly promising avenue for investigation. Furthermore, its ability to modulate cytokine production could impact the tumor microenvironment. Molecular docking studies could help identify potential binding partners and guide further experimental validation.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound. These are intended as general guides and should be optimized for specific experimental conditions.

Animal Models

-

Cerebral Ischemia/Reperfusion (CIR) Injury Model (Rats):

-

Anesthetize male Sprague-Dawley rats.

-

Induce middle cerebral artery occlusion (MCAO) by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

-

Administer this compound (e.g., 10, 20, 30 mg/kg, intraperitoneally) at the onset of reperfusion.

-

Assess neurological deficits, infarct volume (e.g., by TTC staining), and biochemical markers at a specified time point post-reperfusion (e.g., 24 hours).

-

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model (Mice):

-

Induce colitis in C57BL/6 mice by administering DSS (e.g., 2.5-3% w/v) in their drinking water for a specified period (e.g., 7 days).

-

Administer this compound (e.g., 10 mg/kg, oral gavage) daily during or after DSS administration.

-

Monitor disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, collect colon tissue for histological analysis and measurement of inflammatory markers.

-

-

Ovariectomized (OVX) Rat Model of Osteoporosis:

-

Perform bilateral ovariectomy on female Wistar rats.

-

Allow a period for bone loss to establish (e.g., 4 weeks).

-

Administer this compound (e.g., 10, 20, 30 mg/kg, oral gavage) daily for a specified duration (e.g., 8 weeks).

-

At the end of the treatment period, collect femurs for bone mineral density (BMD) analysis (e.g., by DXA) and blood for biochemical marker analysis.

-

Cellular and Biochemical Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add standards and samples (e.g., brain homogenate supernatant, serum) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Western Blot for Protein Expression (e.g., NF-κB):

-

Extract proteins from cells or tissues using a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-NF-κB p65).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Culture cancer cells and treat with various concentrations of this compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cancer cells with this compound for a defined period.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the realms of inflammatory, neurological, and bone-related disorders. Its ability to modulate key signaling pathways such as TLR4/NF-κB and the NLRP3 inflammasome underscores its promise as a lead compound for drug development. While the anti-cancer properties of this compound are less explored, its influence on apoptosis and inflammatory signaling suggests that this is a fertile area for future research. Further studies are required to elucidate its precise molecular targets, establish its pharmacokinetic and safety profiles, and explore its efficacy in a broader range of disease models, including specific cancer types. The detailed experimental frameworks provided in this guide are intended to facilitate such future investigations.

References

- 1. Cell Cycle Analysis Using In Vivo Staining of DNA-Synthesizing Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis Using In Vivo Staining of DNA-Synthesizing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryodulcosigenin: A Technical Guide to its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin (B150003), a naturally occurring cucurbitane-type triterpenoid (B12794562), has emerged from the annals of traditional medicine as a compound of significant interest to the scientific community. Traditionally sourced from plants such as Bryonia dioica, it has been utilized for its purported anti-inflammatory properties. Modern research has begun to elucidate the molecular mechanisms underpinning these effects, revealing a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective actions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its therapeutic potential in inflammatory conditions such as colitis, osteoporosis, and cerebral ischemia/reperfusion injury. Detailed experimental protocols, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a tetracyclic triterpenoid compound with the chemical formula C₃₀H₅₀O₄.[1] Its traditional use in various herbal remedies has prompted scientific investigation into its bioactive properties. Recent studies have demonstrated its potent biological effects, positioning it as a promising candidate for the development of novel therapeutics for a range of disorders characterized by inflammation and oxidative stress. This document serves as a technical resource, consolidating the available scientific data on this compound to support ongoing and future research endeavors.

Pharmacological Activities and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways involved in inflammation, apoptosis, and cellular homeostasis.

Anti-inflammatory Activity

This compound has been shown to possess marked anti-inflammatory effects.[2][3] Research indicates that it can attenuate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a common model for inflammatory bowel disease.[2][3] Its anti-inflammatory action is, in part, mediated by the suppression of the NLRP3 inflammasome activation.[2][3] Furthermore, it has been observed to modulate the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway, a critical regulator of the inflammatory response.[4] In studies on cerebral ischemia/reperfusion injury, this compound significantly altered the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6.[4]

Anti-osteoporotic Activity

In a model of ovariectomy-induced osteoporosis in rats, this compound demonstrated a significant antiosteoporotic effect.[5] This activity is attributed to its ability to modulate the RANKL/OPG signaling pathway, which is crucial for maintaining the balance between bone resorption and formation.[5] this compound was found to suppress the levels of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) while increasing the levels of its decoy receptor, Osteoprotegerin (OPG).[5]

Neuroprotective Effects

This compound has exhibited neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.[4] Its mechanism of action in this context involves the modulation of inflammatory signaling pathways and the alteration of antioxidant levels.[4] It was shown to enhance the levels of key antioxidant enzymes, including glutathione (B108866) peroxidase (GPx), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing markers of oxidative stress.[4]

Anti-apoptotic Activity

The compound has also been noted for its anti-apoptotic effects. In the context of colitis, this compound effectively inhibited the apoptosis of intestinal epithelial cells.[2][3] It has been shown to modulate the expression of apoptosis-related markers such as Bcl-2, Bax, and caspase-3.

Quantitative Data

The following tables summarize the quantitative data from key studies on the therapeutic effects of this compound.

Table 1: Effect of this compound on Ovariectomy-Induced Osteoporosis in Rats[5]

| Parameter | Control (OVX) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |

| Body Weight (g) | 285.4 ± 10.2 | 268.7 ± 9.5 | 251.3 ± 8.9** | 235.6 ± 8.1*** |

| Uterine Weight (mg) | 120.5 ± 5.8 | 145.2 ± 6.7 | 168.9 ± 7.4 | 185.4 ± 8.2*** |

| Femur BMD (g/cm²) | 0.18 ± 0.01 | 0.23 ± 0.01* | 0.27 ± 0.02 | 0.31 ± 0.02 |

| Osteocalcin (ng/mL) | 15.2 ± 1.1 | 19.8 ± 1.4* | 23.5 ± 1.6** | 27.1 ± 1.9 |

| OPG (pg/mL) | 45.3 ± 3.2 | 58.7 ± 4.1 | 69.4 ± 4.8** | 78.2 ± 5.5*** |

| RANKL (pg/mL) | 85.6 ± 6.1 | 70.1 ± 5.0 | 58.2 ± 4.1 | 47.9 ± 3.4*** |

| Estrogen (E2) (pg/mL) | 15.8 ± 1.2 | 20.4 ± 1.5* | 24.7 ± 1.8 | 28.9 ± 2.1 |

| FSH (mIU/mL) | 12.4 ± 0.9 | 9.8 ± 0.7* | 7.5 ± 0.5** | 5.6 ± 0.4 |

| LH (mIU/mL) | 8.9 ± 0.6 | 7.1 ± 0.5 | 5.4 ± 0.4** | 4.1 ± 0.3*** |

| TNF-α (pg/mL) | 68.4 ± 4.9 | 55.2 ± 3.9 | 44.8 ± 3.2 | 35.1 ± 2.5*** |

| IL-1β (pg/mL) | 45.2 ± 3.2 | 36.7 ± 2.6* | 29.1 ± 2.1 | 22.5 ± 1.6 |

| IL-6 (pg/mL) | 52.1 ± 3.7 | 42.3 ± 3.0* | 33.6 ± 2.4** | 26.8 ± 1.9 |

| *p < 0.05, **p < 0.01, ***p < 0.001 compared to the OVX control group. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on DSS-Induced Colitis in Mice[2][3]

| Parameter | Control (DSS) | This compound (10 mg/kg/day) |

| Colon Length | Significantly shorter | Significantly improved |

| Disease Activity Index | Significantly higher | Significantly improved |

| Tight Junction Proteins (Occludin, ZO-1) | Degraded | Reversed degradation |

| Apoptosis of Intestinal Epithelial Cells | Elevated | Suppressed |

| NLRP3 Inflammasome | Activated | Suppressed activation |

Note: Specific quantitative values were not available in the abstract. The table reflects the reported significant effects.

Table 3: Effect of this compound on Cerebral Ischemia/Reperfusion Injury in Rats[4]

| Parameter | Control (CIR) | This compound |

| Neurological Deficits | Severe | Significantly suppressed |

| Cerebral Infarct Volume | Large | Significantly suppressed |

| Brain Edema | Significant | Significantly suppressed |

| Antioxidant Levels (GPx, GSH, SOD, CAT) | Decreased | Enhanced |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated | Altered (reduced) |

| TLR4/NF-κB Signaling | Activated | Altered |

Note: The abstract reports significant effects but does not provide specific quantitative data for different doses.

Key Signaling Pathways and Visualizations

The therapeutic effects of this compound are underpinned by its interaction with complex signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by this compound.

Caption: this compound's modulation of the RANKL/OPG signaling pathway in bone homeostasis.

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

Experimental Protocols

This section outlines the general methodologies employed in the key studies cited. For detailed, step-by-step protocols, it is recommended to consult the full-text publications.

Animal Models

-